molecular formula C21H12ClFN2O4S B3554757 3-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate

3-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate

Cat. No.: B3554757
M. Wt: 442.8 g/mol
InChI Key: JNUIQGKVFFMDLX-GDNBJRDFSA-N
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Description

The compound “3-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate” is a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . It was discovered through structure-based virtual screening and was found to significantly inhibit EGFR kinase activity .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. Its role as an EGFR tyrosine kinase inhibitor suggests it interacts with the EGFR enzyme, likely binding to the enzyme’s active site and preventing it from phosphorylating its substrates .

Scientific Research Applications

Antimicrobial Activity

  • Synthesized compounds including variants of 3-chloro-4-fluorophenyl structures have exhibited significant antimicrobial activity, with some showing excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).
  • Other derivatives have been found potent against various bacterial strains such as E. coli and S. aureus, demonstrating the potential of these compounds in antibacterial applications (B'Bhatt & Sharma, 2017).

Anti-inflammatory and Antitumor Activities

  • Certain derivatives have shown significant anti-inflammatory activity (Sunder & Maleraju, 2013).
  • Novel compounds including 3-chloro-4-fluorophenyl features have been synthesized and evaluated for cytotoxic activity against tumor cell lines, showing potent antitumor activity against various human carcinoma cells (Naito et al., 2005).

Herbicidal Activity

  • Certain phenyl and pyrazole derivatives, synthesized from 3-chloro-4-fluorophenyl structures, have demonstrated high herbicidal bioactivity, effective even at low dosages (Zhou, Xue, Wang, & Qu, 2010).

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

  • One derivative, specifically 3-{[1-(3-Chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate, has been identified as a potent inhibitor of EGFR tyrosine kinase, suggesting its potential in cancer treatment (Li, Sun, Zhao, Tang, & Lan, 2012).

Antiviral Activity

Mechanism of Action

As an EGFR tyrosine kinase inhibitor, this compound likely works by binding to the ATP-binding site of the EGFR enzyme, preventing the enzyme from transferring a phosphate group from ATP to its substrate . This inhibits the signal transduction pathways activated by EGFR, potentially leading to reduced cell proliferation.

Properties

IUPAC Name

[3-[(Z)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClFN2O4S/c22-16-11-13(6-7-17(16)23)25-20(27)15(19(26)24-25)10-12-3-1-4-14(9-12)29-21(28)18-5-2-8-30-18/h1-11H,(H,24,26)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUIQGKVFFMDLX-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)/C=C\3/C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
3-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
3-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
3-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate
Reactant of Route 5
3-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate
Reactant of Route 6
3-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate

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